1-(4-Methoxyphenyl)-4-(piperidin-1-yl)butan-1-one
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Overview
Description
1-(4-Methoxyphenyl)-4-(piperidin-1-yl)butan-1-one is an organic compound that features a methoxyphenyl group and a piperidinyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-4-(piperidin-1-yl)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and piperidine.
Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-4-(piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Substitution reactions may require catalysts such as palladium on carbon or specific acids/bases.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
1-(4-Methoxyphenyl)-4-(piperidin-1-yl)butan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4-(piperidin-1-yl)butan-1-one involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group may facilitate binding to specific sites, while the piperidinyl group can modulate the compound’s overall activity. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxyphenyl)-4-(piperidin-1-yl)butan-1-one: Similar structure but with a hydroxy group instead of a methoxy group.
1-(4-Chlorophenyl)-4-(piperidin-1-yl)butan-1-one: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
1-(4-Methoxyphenyl)-4-(piperidin-1-yl)butan-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites.
Properties
CAS No. |
61025-28-3 |
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Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4-piperidin-1-ylbutan-1-one |
InChI |
InChI=1S/C16H23NO2/c1-19-15-9-7-14(8-10-15)16(18)6-5-13-17-11-3-2-4-12-17/h7-10H,2-6,11-13H2,1H3 |
InChI Key |
ASQTWBIMDBGUDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCCN2CCCCC2 |
Origin of Product |
United States |
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